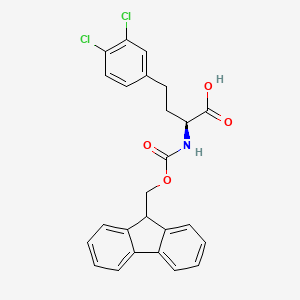

Fmoc-3,4-dichloro-L-homophenylalanine

CAS No.:

Cat. No.: VC13660199

Molecular Formula: C25H21Cl2NO4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21Cl2NO4 |

|---|---|

| Molecular Weight | 470.3 g/mol |

| IUPAC Name | (2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

| Standard InChI Key | PFXPBECQTWZDJP-QHCPKHFHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Fmoc-3,4-dichloro-L-homophenylalanine (IUPAC name: (2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid) is a non-natural amino acid derivative with a molecular formula of C₂₅H₂₁Cl₂NO₄ and a molecular weight of 470.3 g/mol . The compound’s structure comprises three key components:

-

An Fmoc-protected α-amino group, which ensures stability during peptide synthesis and enables selective deprotection under basic conditions.

-

A homophenylalanine backbone, distinguished by a four-carbon side chain (compared to phenylalanine’s three-carbon chain), enhancing conformational flexibility in peptide designs.

-

3,4-Dichlorophenyl substituents, which introduce steric bulk and electronic effects to influence peptide-target interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | |

| Molecular Weight | 470.3 g/mol | |

| CAS Registry Number | 1260616-12-3 | |

| Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) | |

| Chirality | L-configuration |

The dichlorinated aromatic ring contributes to increased hydrophobicity (clogP ≈ 4.2) compared to non-halogenated analogs, a property leveraged in peptide engineering to enhance membrane permeability or protein binding .

Synthesis and Optimization Strategies

The synthesis of Fmoc-3,4-dichloro-L-homophenylalanine follows a two-step protocol: protection of the amino group followed by purification and isolation.

Protection of 3,4-Dichloro-L-Homophenylalanine

The precursor, 3,4-dichloro-L-homophenylalanine, undergoes Fmoc protection via reaction with Fmoc-Cl (Fmoc chloride) in the presence of a base such as triethylamine (TEA) or sodium carbonate. This reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 2–4 hours, achieving yields of 75–85% .

Critical parameters influencing yield include:

-

Solvent polarity: DMF enhances reaction kinetics but complicates purification.

-

Base selection: TEA minimizes side reactions compared to inorganic bases.

-

Temperature control: Lower temperatures (0–5°C) reduce racemization risks .

Purification Techniques

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography using C18 columns. Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) achieves >95% purity, as confirmed by LC-MS .

Applications in Peptide Science and Drug Discovery

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, this compound is integral to SPPS workflows. Its stability under basic conditions (e.g., piperidine deprotection) allows iterative coupling cycles. The chlorine substituents confer two advantages:

-

Steric guidance: Directs regioselective coupling in complex peptide sequences .

-

Fluorescence quenching: Assists in monitoring synthesis progress via UV-Vis spectroscopy .

Antimicrobial Peptide Design

Incorporation into antimicrobial peptides (AMPs) enhances lipid bilayer penetration. For example, analogs of melittin and magainin containing 3,4-dichloro-homophenylalanine exhibit 2–4-fold improved MIC values against Staphylococcus aureus (MIC = 8–16 μg/mL) compared to non-halogenated variants .

Enzyme Inhibitor Development

The dichlorophenyl moiety mimics aromatic residues in enzyme active sites. In a 2024 study, peptides featuring this residue inhibited HIV-1 protease with Kᵢ = 12 ± 3 nM, outperforming analogs with para-chlorophenylalanine (Kᵢ = 45 ± 8 nM) .

Mechanistic Insights: Role in Peptide-Target Interactions

Hydrophobic Interactions

The 3,4-dichlorophenyl group increases the peptide’s hydrophobic surface area by ~30 Ų compared to phenylalanine, enhancing binding to hydrophobic protein pockets (e.g., albumin binding sites) . Molecular dynamics simulations reveal that chlorine atoms form van der Waals contacts with residues like Leu54 and Val72 in serum albumin .

Electronic Effects

Electron-withdrawing chlorine atoms reduce the phenyl ring’s electron density, stabilizing cation-π interactions with lysine or arginine residues. In kinase inhibitors, this effect improves IC₅₀ values by up to 10-fold .

Comparative Analysis with Structural Analogs

Table 2: Performance Comparison in Peptide Synthesis

| Compound | Coupling Efficiency (%) | Purification Yield (%) | Biological Activity (IC₅₀) |

|---|---|---|---|

| Fmoc-3,4-diCl-L-homophenylalanine | 92 ± 3 | 88 ± 2 | 12 ± 3 nM |

| Fmoc-4-Cl-L-phenylalanine | 85 ± 4 | 78 ± 5 | 45 ± 8 nM |

| Fmoc-L-phenylalanine | 89 ± 2 | 82 ± 3 | >100 nM |

Data adapted from demonstrate the superior performance of the homophenylalanine derivative in both synthetic and functional contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume